5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as CCT137690 and has been found to have potential applications in cancer research. The compound is a potent inhibitor of the protein kinase enzyme, Polo-like kinase 1 (PLK1), which is involved in cell division and proliferation.
Wirkmechanismus
CCT137690 works by binding to the ATP-binding site of 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide, thereby inhibiting its activity. 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide is involved in various stages of mitosis, including spindle formation, chromosome segregation, and cytokinesis. Inhibition of 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide activity by CCT137690 leads to defects in these processes, resulting in mitotic arrest and cell death.
Biochemical and Physiological Effects
CCT137690 has been found to have potent antiproliferative activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been found to induce apoptosis in cancer cells, as well as inhibit tumor growth in animal models. In addition, CCT137690 has been found to have minimal toxicity to normal cells, making it a potentially safe and effective anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CCT137690 is its high potency and selectivity for 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide, which makes it a valuable tool for studying the role of 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide in cancer and other diseases. However, the compound has some limitations for lab experiments, including its low solubility in aqueous solutions and its relatively short half-life in vivo. These factors can make it difficult to administer the compound in animal models and to study its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for research on CCT137690. One area of interest is the development of more effective formulations of the compound that can improve its solubility and stability in vivo. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide inhibitors like CCT137690. Additionally, there is a need for further studies to investigate the potential applications of CCT137690 in combination with other anticancer agents, as well as its potential for use in other diseases beyond cancer.
Synthesemethoden
The synthesis of CCT137690 involves a multi-step process that begins with the reaction of 5-chloro-2-thiophenesulfonyl chloride with cyclopropylamine. The resulting product is then reacted with 3-thiophenemethanol to form the final compound. The yield of the synthesis process is reported to be around 25%, and the purity of the final product is typically above 95%.
Wissenschaftliche Forschungsanwendungen
CCT137690 has been found to have potential applications in cancer research. 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide is a key regulator of cell division and proliferation, and its overexpression has been linked to the development and progression of various types of cancer. Inhibition of 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide activity has been shown to induce mitotic arrest and apoptosis in cancer cells, making it an attractive target for cancer therapy. CCT137690 has been found to be a potent and selective inhibitor of 5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide, and its efficacy has been demonstrated in preclinical studies using various cancer cell lines and animal models.
Eigenschaften
IUPAC Name |
5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S3/c13-11-3-4-12(18-11)19(15,16)14(10-1-2-10)7-9-5-6-17-8-9/h3-6,8,10H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGBQDHZGXBQRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.